5,7-Dichloroquinolin-8-yl azepane-1-sulfonate
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Overview
Description
5,7-Dichloroquinolin-8-yl azepane-1-sulfonate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a quinoline core substituted with chlorine atoms and an azepane-1-sulfonate group. The molecular formula of this compound is C15H16Cl2N2O3S, and it has a molecular weight of 375.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl azepane-1-sulfonate typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the chlorination of 8-hydroxyquinoline to introduce chlorine atoms at the 5 and 7 positionsThe reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-8-yl azepane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonate group.
Substitution: The chlorine atoms in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) azepane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3S/c16-12-10-13(17)15(14-11(12)6-5-7-18-14)22-23(20,21)19-8-3-1-2-4-9-19/h5-7,10H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDZRYQWIAMHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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